Tert-butyl 4-amino-4-(fluoromethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-amino-4-(fluoromethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H21FN2O2 It is a piperidine derivative that features a tert-butyl group, an amino group, and a fluoromethyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-4-(fluoromethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via a nucleophilic substitution reaction using a fluoromethylating agent.
Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted reactions during subsequent steps.
Final Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can be performed on the fluoromethyl group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoromethyl group, to introduce other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products:
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Reduced forms of the fluoromethyl group or other functional groups.
Substitution Products: Compounds with new substituents replacing the fluoromethyl group.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology:
Biological Probes: It can be used as a probe to study biological processes involving piperidine derivatives.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-4-(fluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group and fluoromethyl group can form hydrogen bonds or electrostatic interactions with target proteins or enzymes, modulating their activity. The piperidine ring provides structural stability and facilitates binding to the target site.
Comparison with Similar Compounds
- Tert-butyl 4-amino-1-piperidinecarboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- N-Boc-4-piperidineacetaldehyde
Comparison:
- Tert-butyl 4-amino-1-piperidinecarboxylate: Lacks the fluoromethyl group, making it less reactive in certain substitution reactions.
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Contains a phenylamino group instead of a fluoromethyl group, leading to different chemical and biological properties.
- N-Boc-4-piperidineacetaldehyde: Features an aldehyde group, which provides different reactivity and applications compared to the fluoromethyl group.
Properties
Molecular Formula |
C11H21FN2O2 |
---|---|
Molecular Weight |
232.29 g/mol |
IUPAC Name |
tert-butyl 4-amino-4-(fluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-4-11(13,8-12)5-7-14/h4-8,13H2,1-3H3 |
InChI Key |
VWTGVCLPGCNHRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CF)N |
Origin of Product |
United States |
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